molecular formula C21H24ClN7 B11183814 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine

6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11183814
M. Wt: 409.9 g/mol
InChI Key: PGJAIXNBCZNPED-UHFFFAOYSA-N
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Description

6-[(4-Benzylpiperazin-1-yl)methyl]-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, a benzylpiperazine moiety, and a chlorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.

    Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group is introduced via nucleophilic substitution reactions. This step often involves the reaction of benzylpiperazine with an intermediate triazine compound.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is incorporated through further substitution reactions, typically using chlorinated aromatic compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazine ring or the chlorophenyl group, potentially leading to dechlorination or hydrogenation products.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the triazine ring, where various nucleophiles can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to facilitate substitution.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dechlorinated or hydrogenated derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.

    Medicine: Studied for its potential therapeutic effects, including anticancer and antipsychotic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The exact mechanism of action of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazine and piperazine moieties. These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H24ClN7

Molecular Weight

409.9 g/mol

IUPAC Name

6-[(4-benzylpiperazin-1-yl)methyl]-2-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H24ClN7/c22-17-8-4-5-9-18(17)24-21-26-19(25-20(23)27-21)15-29-12-10-28(11-13-29)14-16-6-2-1-3-7-16/h1-9H,10-15H2,(H3,23,24,25,26,27)

InChI Key

PGJAIXNBCZNPED-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=NC(=NC(=N3)NC4=CC=CC=C4Cl)N

Origin of Product

United States

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